molecular formula C19H22N2O4S B2882229 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 1005299-52-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2882229
CAS No.: 1005299-52-4
M. Wt: 374.46
InChI Key: QRQWNWZUWDGNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an acetyl group, a tetrahydroquinoline group, a methoxy group, and a benzenesulfonamide group . These groups could potentially interact in various ways, affecting the overall properties of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of research involving N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its synthesis and characterization. Studies such as those by Arcadi et al. (2022) have focused on the synthesis of related compounds, showcasing methodologies that could be applicable to the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. These methods involve sequential reactions or one-pot syntheses that offer efficient pathways to such complex molecules, highlighting the synthetic accessibility of similar compounds (Arcadi et al., 2022).

Enzyme Inhibition Studies

Research on compounds structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide often explores their potential as enzyme inhibitors, which could have therapeutic implications. For example, studies by Abbasi et al. (2018) have demonstrated that sulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase, an enzyme relevant in neurological disorders. Such research indicates the potential of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide derivatives in the development of novel therapeutic agents (Abbasi et al., 2018).

Antimicrobial and Antitumor Activities

Compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide have been evaluated for their antimicrobial and antitumor properties. Vanparia et al. (2010) synthesized novel benzenesulfonamide derivatives and assessed their antimicrobial efficacy, suggesting the potential of related compounds in combating microbial infections. Similarly, research on methoxy-8H-dibenzo[a,g]isoquinolin-8-ones by Weimar et al. (1991) investigated the antitumor activity of these compounds, providing insights into their possible use in cancer therapy (Vanparia et al., 2010); (Weimar et al., 1991).

Catalytic Applications

Research into the catalytic applications of related compounds has revealed their potential in facilitating chemical reactions. For instance, Chaitanya et al. (2013) explored the rhodium-catalyzed cyanation of C-H bonds, a process that could be relevant to the functionalization of compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, thereby expanding their utility in organic synthesis (Chaitanya et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Tetrahydroquinoline derivatives are known to have various biological activities, so this compound could potentially interact with various biological targets.

Future Directions

Future research could focus on elucidating the biological activity of this compound and developing synthesis methods for its production. Additionally, studies could investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-6-9-18(25-3)19(11-13)26(23,24)20-16-7-8-17-15(12-16)5-4-10-21(17)14(2)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQWNWZUWDGNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.